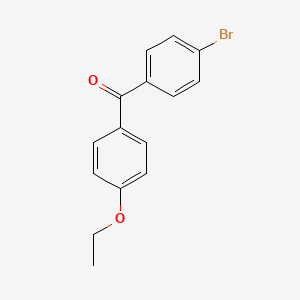

4-Bromo-4'-ethoxybenzophenone

CAS No.: 351003-30-0

Cat. No.: VC2016385

Molecular Formula: C15H13BrO2

Molecular Weight: 305.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351003-30-0 |

|---|---|

| Molecular Formula | C15H13BrO2 |

| Molecular Weight | 305.17 g/mol |

| IUPAC Name | (4-bromophenyl)-(4-ethoxyphenyl)methanone |

| Standard InChI | InChI=1S/C15H13BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

| Standard InChI Key | CTFATYIGPWOEMM-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |

Introduction

4-Bromo-4'-ethoxybenzophenone is an organic compound belonging to the benzophenone class, characterized by the presence of a bromine atom and an ethoxy group attached to its structure. Its molecular formula is C15H13BrO2, and it is commonly used in organic synthesis and medicinal chemistry due to its unique properties and reactivity .

Synthesis Methods

The synthesis of 4-Bromo-4'-ethoxybenzophenone typically involves the reaction of brominated benzoyl chlorides with ethoxybenzene. This process can be facilitated through various methods, including Friedel-Crafts acylation, which is commonly used for similar benzophenone derivatives .

Applications and Uses

4-Bromo-4'-ethoxybenzophenone is utilized in various applications, primarily in organic synthesis and as an intermediate in pharmaceutical production. Its photophysical properties make it suitable for UV protection applications, as it exhibits absorption maxima in the UV region.

Research Findings

Research on benzophenone derivatives, including 4-Bromo-4'-ethoxybenzophenone, highlights their potential in medicinal chemistry due to their ability to participate in various chemical reactions. The introduction of different substituents can alter their reactivity and biological activity, making them suitable for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume